5-Nitropicolinonitrile

Description

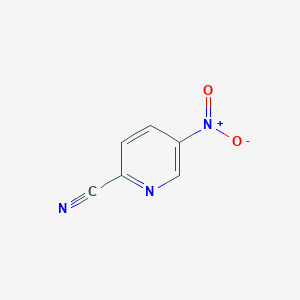

Structure

3D Structure

Properties

IUPAC Name |

5-nitropyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2/c7-3-5-1-2-6(4-8-5)9(10)11/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDHDHMJKCKESU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1[N+](=O)[O-])C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437411 | |

| Record name | 5-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100367-55-3 | |

| Record name | 5-Nitropicolinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Nitropicolinonitrile: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-Nitropicolinonitrile

5-Nitropicolinonitrile, systematically known as 5-nitropyridine-2-carbonitrile, is a highly functionalized heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. Its pyridine core, substituted with both an electron-withdrawing nitro group and a versatile nitrile moiety, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical role as an intermediate in the development of novel therapeutics.

The strategic placement of the nitro and cyano groups on the pyridine ring activates the molecule for a variety of chemical transformations. The electron-deficient nature of the ring system facilitates nucleophilic aromatic substitution, while the nitrile group can be readily converted into other functional groups such as amines, carboxylic acids, and tetrazoles. These characteristics make 5-nitropicolinonitrile a sought-after precursor for creating diverse libraries of compounds for drug screening and lead optimization.

Physicochemical and Safety Profile

CAS Number: 100367-55-3

IUPAC Name: 5-nitropyridine-2-carbonitrile

Also known by synonyms such as 5-nitro-2-cyanopyridine and 6-cyano-3-nitropyridine, this compound is typically a yellow solid.[1][2] Its key properties are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₃N₃O₂ | [1] |

| Molecular Weight | 149.11 g/mol | [1] |

| Appearance | Yellow solid | [1] |

| Melting Point | 143 - 146 °C | [1] |

| Solubility | Insoluble in water; Soluble in DMSO and DMF | [1] |

Safety and Handling: 5-Nitropicolinonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting. It is known to cause skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition. It should be kept separate from incompatible materials such as strong oxidizing and reducing agents.[1]

Synthesis of 5-Nitropicolinonitrile: A Methodological Overview

The synthesis of 5-nitropicolinonitrile can be approached through several strategic routes, primarily involving the introduction of the nitrile group onto a pre-functionalized nitropyridine ring. A common and effective method is the cyanation of a 2-halo-5-nitropyridine, such as 2-chloro-5-nitropyridine.

Experimental Protocol: Cyanation of 2-Chloro-5-nitropyridine

This protocol describes a representative procedure for the synthesis of 5-nitropicolinonitrile from 2-chloro-5-nitropyridine using a metal cyanide salt.

Materials:

-

2-Chloro-5-nitropyridine

-

Copper(I) cyanide (CuCN) or Sodium Cyanide (NaCN)

-

N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification apparatus

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-chloro-5-nitropyridine and the chosen cyanide salt (e.g., a slight molar excess of CuCN).

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous DMF to the flask via a syringe.

-

Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 100 to 150 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by pouring it into a stirred solution of aqueous ferric chloride and hydrochloric acid (if using CuCN) or an appropriate neutralizing solution. This step is crucial for decomposing any residual cyanide.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 5-nitropicolinonitrile.

Causality in Experimental Choices:

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent moisture from interfering with the reaction, especially when using moisture-sensitive reagents.

-

Polar Aprotic Solvent: DMF is an excellent solvent for this type of reaction as it can dissolve the reactants and facilitate the nucleophilic substitution by solvating the metal cation.

-

Temperature Control: The reaction temperature is a critical parameter that influences the reaction rate. The chosen temperature range is a balance between achieving a reasonable reaction time and minimizing the formation of byproducts.

Caption: A generalized workflow for the synthesis of 5-Nitropicolinonitrile.

Applications in Drug Development and Medicinal Chemistry

The unique electronic and structural features of nitropyridine derivatives make them valuable intermediates in the synthesis of pharmaceuticals.[4] The pyridine ring is a common motif in many approved drugs, and the nitro group can be readily reduced to an amino group, providing a key handle for further functionalization.

Role as a Key Intermediate

5-Nitropicolinonitrile serves as a crucial building block for the synthesis of more complex heterocyclic systems. The presence of both the nitro and cyano groups offers multiple reaction sites for diversification. For instance, the nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to build larger molecular scaffolds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, further expanding the synthetic possibilities.

Use in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyridine scaffold is a well-established pharmacophore that can form key hydrogen bond interactions within the ATP-binding site of many kinases. 5-Nitropicolinonitrile and its derivatives are utilized in the synthesis of potent kinase inhibitors. For example, related bromo-nitropyridine compounds are key precursors in the synthesis of Pazopanib, a multi-targeted receptor tyrosine kinase inhibitor.[2] The synthetic strategies often involve a nucleophilic aromatic substitution at the halogenated position, followed by reduction of the nitro group to an amine, which is then further elaborated to complete the inhibitor structure.[2]

Caption: A simplified pathway illustrating the use of a nitropicolinonitrile scaffold in drug discovery.

Potential in Antiviral Drug Discovery

Heterocyclic compounds, including those with nitrile functionalities, are actively being investigated as potential antiviral agents.[5][6] The cyano group can influence the biological activity of a molecule, and its incorporation into nucleoside analogues has been explored.[7] While specific antiviral applications of 5-nitropicolinonitrile are not yet widely reported, its structural motifs are relevant to the design of novel antiviral compounds. The development of broad-spectrum antiviral drugs is a critical area of research, and versatile building blocks like 5-nitropicolinonitrile could play a role in the synthesis of new chemical entities for screening against various viral targets.[8]

Conclusion

5-Nitropicolinonitrile is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its reactivity, make it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly in the development of targeted therapies like kinase inhibitors. As the demand for novel therapeutics continues to grow, the importance of key building blocks like 5-nitropicolinonitrile in enabling innovative medicinal chemistry is set to increase.

References

-

5-Nitropyridine-2-Carbonitrile - Methylamine Supplier. (n.d.). Retrieved January 8, 2026, from [Link]

-

Pipzine Chemicals. (n.d.). 5-Nitropyridine-2-carbonitrile Supplier & Manufacturer in China. Retrieved January 8, 2026, from [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules - PMC - PubMed Central - NIH. (2023). Retrieved January 8, 2026, from [Link]

-

PubChem. (n.d.). 2-Cyano-5-nitropyridine. Retrieved January 8, 2026, from [Link]

- Katritzky, A. R., et al. (2005).

- Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.

-

PrepChem.com. (n.d.). Synthesis of (a) 2-hydroxy-5-nitropyridine. Retrieved January 8, 2026, from [Link]

-

5-Membered Heterocyclic Compounds as Antiviral Agents - PubMed. (2023). Retrieved January 8, 2026, from [Link]

-

Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC - NIH. (2021). Retrieved January 8, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - Frontiers. (2024). Retrieved January 8, 2026, from [Link]

-

Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - NIH. (2022). Retrieved January 8, 2026, from [Link]

-

Synthesis and Src Kinase Inhibitory Activity of 2-Phenyl- and 2-Thienyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles | Journal of Medicinal Chemistry - ACS Publications. (2008). Retrieved January 8, 2026, from [Link]

-

ResearchGate. (2009). Nitropyridines, Their Synthesis and Reactions. Retrieved January 8, 2026, from [Link]

-

Dissertation. (n.d.). Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Retrieved January 8, 2026, from [Link]

-

Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC. (2021). Retrieved January 8, 2026, from [Link]

-

Natural Products as Antiviral Agents - PMC - PubMed Central - NIH. (2000). Retrieved January 8, 2026, from [Link]

-

Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed. (1977). Retrieved January 8, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. prepchem.com [prepchem.com]

- 4. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Membered Heterocyclic Compounds as Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Broad-Spectrum Antiviral Strategies and Nucleoside Analogues - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Deconstructing a Versatile Heterocycle

An In-Depth Technical Guide to the Chemical Structure and Utility of 5-Nitropicolinonitrile

Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone of drug design, valued for its bioisosteric relationship to benzene and its capacity for diverse functionalization. This guide provides a detailed technical exploration of a specific, highly activated pyridine derivative: 5-Nitropicolinonitrile (CAS 100367-55-3). Our objective is to move beyond a simple recitation of facts and provide a cohesive narrative that explains the causality behind this molecule's properties and its value as a synthetic intermediate. We will dissect its spectroscopic signature, explore its synthesis and reactivity, and connect its structural features to its proven utility in the synthesis of significant pharmaceutical agents.

Molecular Overview and Physicochemical Properties

5-Nitropicolinonitrile, systematically named 5-nitropyridine-2-carbonitrile, is a deceptively simple molecule whose synthetic potential is derived from the powerful electronic interplay of its functional groups.[1][2] The pyridine nitrogen, the 2-cyano group, and the 5-nitro group all act as strong electron-withdrawing moieties. This synergistic effect renders the pyridine ring exceptionally electron-deficient, a critical feature that dictates its reactivity and serves as the foundation for its use as a versatile building block in organic synthesis.[3]

Caption: 2D Structure of 5-Nitropicolinonitrile.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 5-nitropyridine-2-carbonitrile | PubChem[1] |

| Synonyms | 5-Nitropicolinonitrile, 2-Cyano-5-nitropyridine | Pharmaffiliates[3], SCBT[2] |

| CAS Number | 100367-55-3 | PubChem[1] |

| Molecular Formula | C₆H₃N₃O₂ | PubChem[1] |

| Molecular Weight | 149.11 g/mol | PubChem[1] |

| Appearance | Green or Light Yellow Solid | Pharmaffiliates[3], ChemicalBook[4] |

| Melting Point | 43 °C | ChemicalBook[4] |

Spectroscopic and Analytical Characterization

Unambiguous identification of a synthetic intermediate is paramount. The following sections detail the expected spectroscopic fingerprint of 5-Nitropicolinonitrile, combining experimental data where available with predictions based on established chemical principles.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR provides a precise map of the hydrogen environments on the pyridine ring. The powerful electron-withdrawing nature of the substituents results in a significant downfield shift for all three aromatic protons, making their signals distinct and readily identifiable.

Table 2: Experimental ¹H NMR Data (300 MHz, CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-6 | 9.54 | dd | 2.5, 0.7 |

| H-4 | 8.68 | dd | 8.4, 2.5 |

| H-3 | 7.98 | dd | 8.4, 0.7 |

Data sourced from ChemicalBook.[4]

-

Expert Interpretation: The proton at the C-6 position (H-6) experiences the most significant deshielding, appearing furthest downfield at 9.54 ppm. This is due to its position ortho to the ring nitrogen and para to the strongly withdrawing nitro group. The observed doublet of doublets (dd) multiplicity for each proton arises from coupling to its two non-equivalent neighbors, confirming the substitution pattern.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C=O (Nitrile) | ~115-118 | Typical range for nitrile carbons. |

| Pyridine Carbons | ~120-155 | Aromatic region, specific shifts influenced by substituents. |

| C2 (ipso-CN) | ~135-140 | Quaternary carbon, downfield due to nitrile attachment. |

| C3 | ~125-130 | Shielded relative to C4 and C6. |

| C4 | ~140-145 | Deshielded by adjacent nitro group. |

| C5 (ipso-NO₂) | ~148-152 | Quaternary carbon, strongly deshielded by nitro group. |

| C6 | ~150-155 | Most deshielded CH carbon due to proximity to ring N. |

-

Causality: The chemical shifts of the pyridine carbons are dictated by their electronic environment. Carbons directly attached to the electron-withdrawing nitro (C5) and cyano (C2) groups, along with the carbon adjacent to the ring nitrogen (C6), are expected to resonate at the lowest field (highest ppm values).[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides definitive evidence for the presence of the key nitrile and nitro functional groups through their characteristic, strong vibrational absorptions.

Table 4: Predicted Characteristic FT-IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Nitrile (C≡N) | Stretch | 2240 - 2220 | Strong, Sharp |

| Aromatic C=C/C=N | Ring Stretch | 1600 - 1450 | Medium-Strong |

| Nitro (NO₂) Asymmetric | Stretch | 1560 - 1520 | Strong |

| Nitro (NO₂) Symmetric | Stretch | 1360 - 1330 | Strong |

-

Expert Interpretation: The two most diagnostic peaks will be the sharp, intense band around 2230 cm⁻¹ for the C≡N stretch and the two very strong bands corresponding to the asymmetric and symmetric stretches of the NO₂ group.[7][8] The presence of these distinct peaks provides a rapid and reliable method for confirming the successful incorporation of both functional groups onto the pyridine scaffold.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides molecular weight confirmation and structural information through analysis of fragmentation patterns. The molecular ion (M⁺˙) is expected at m/z = 149.

Caption: Predicted EI-MS Fragmentation Pathway.

-

Mechanistic Insight: Upon ionization, the molecular ion (m/z 149) is formed. The most probable fragmentation pathways involve the loss of neutral radicals corresponding to the functional groups.[9][10] Loss of a nitro radical (•NO₂, 46 Da) would yield a fragment at m/z 103. Loss of a cyanide radical (•CN, 26 Da) would result in a fragment at m/z 123. Subsequent loss of a cyanide radical from the m/z 103 fragment would lead to a pyridyl cation at m/z 77. The relative abundance of these fragments provides a structural fingerprint.[9][11]

Synthesis and Mechanistic Considerations

A robust and scalable synthesis is crucial for any valuable intermediate. 5-Nitropicolinonitrile is efficiently prepared from commercially available 2-bromo-5-nitropyridine via a nucleophilic aromatic substitution (SₙAr) reaction using a cyanide source. The use of copper(I) cyanide is common as it facilitates the displacement of the bromide.

Sources

- 1. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 2. caod.oriprobe.com [caod.oriprobe.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. compoundchem.com [compoundchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uni-saarland.de [uni-saarland.de]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-Nitropicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 5-Nitropicolinonitrile in Modern Medicinal Chemistry

5-Nitropicolinonitrile, a substituted pyridine derivative, represents a pivotal scaffold in the landscape of contemporary drug discovery. Its unique electronic and structural features, characterized by the strongly electron-withdrawing nitro and cyano groups on a pyridine ring, render it a highly versatile intermediate for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for a diverse range of chemical transformations, making it a valuable building block in the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, characterization, and critical applications of 5-Nitropicolinonitrile, offering field-proven insights for researchers and scientists in the pharmaceutical and chemical industries.

I. Strategic Synthesis: A Multi-Step Approach to 5-Nitropicolinonitrile

The synthesis of 5-Nitropicolinonitrile is most effectively achieved through a multi-step process, commencing with readily available starting materials. The most common and industrially scalable route involves the synthesis of the key intermediate, 2-chloro-5-nitropyridine, followed by a nucleophilic cyanation reaction.

Synthesis of the Key Intermediate: 2-Chloro-5-nitropyridine

Several synthetic pathways to 2-chloro-5-nitropyridine have been reported, with the choice of route often depending on the starting material availability, scalability, and safety considerations. A prevalent and well-documented method begins with the nitration of 2-aminopyridine.[1]

Reaction Pathway:

Figure 1: Synthetic pathway to 2-Chloro-5-nitropyridine.

Experimental Protocol: Synthesis of 2-Chloro-5-nitropyridine

-

Step 1: Nitration of 2-Aminopyridine to 2-Amino-5-nitropyridine

-

In a flask equipped with a stirrer and a dropping funnel, carefully add 2-aminopyridine to concentrated sulfuric acid while maintaining the temperature below 10°C.

-

A mixture of concentrated nitric acid and concentrated sulfuric acid is then added dropwise, ensuring the temperature does not exceed 30°C.

-

After the addition is complete, the reaction mixture is stirred for an extended period at a slightly elevated temperature (e.g., 55-65°C) until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[2]

-

The reaction mixture is then poured onto crushed ice, and the pH is carefully adjusted with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

The crude 2-amino-5-nitropyridine is collected by filtration, washed with water, and dried.

-

-

Step 2: Diazotization and Hydrolysis to 2-Hydroxy-5-nitropyridine

-

The 2-amino-5-nitropyridine is dissolved in an aqueous acidic solution (e.g., sulfuric acid).

-

The solution is cooled to 0-5°C, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.[3]

-

The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl compound.

-

The precipitated 2-hydroxy-5-nitropyridine is collected by filtration, washed, and dried.

-

-

Step 3: Chlorination to 2-Chloro-5-nitropyridine

-

2-hydroxy-5-nitropyridine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[2][4]

-

The reaction is typically carried out at an elevated temperature.

-

After completion, the excess chlorinating agent is removed under reduced pressure.

-

The residue is carefully poured into ice water, and the precipitated 2-chloro-5-nitropyridine is collected, washed, and dried.

-

Cyanation of 2-Chloro-5-nitropyridine to 5-Nitropicolinonitrile

The final step in the synthesis is the nucleophilic substitution of the chlorine atom with a cyanide group. This reaction is a critical transformation and can be achieved using various cyanide sources and catalytic systems. A common and effective method involves the use of metal cyanides, such as sodium cyanide or copper(I) cyanide.

Reaction Mechanism:

The cyanation of 2-chloro-5-nitropyridine proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The electron-withdrawing nitro group at the 5-position and the nitrogen atom in the pyridine ring activate the 2-position towards nucleophilic attack by the cyanide ion.

Figure 2: Cyanation of 2-chloro-5-nitropyridine.

Experimental Protocol: Synthesis of 5-Nitropicolinonitrile

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitropyridine and a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Add sodium cyanide (NaCN) or a mixture of copper(I) cyanide (CuCN) and sodium cyanide to the solution. The use of a catalyst, such as a palladium complex, can also be employed to facilitate the reaction, though it is often not necessary for this activated substrate.[5]

-

The reaction mixture is heated to an elevated temperature (typically in the range of 80-150°C) and stirred for several hours. The progress of the reaction should be monitored by TLC or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.

-

The precipitated crude product is collected by filtration.

-

The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford pure 5-Nitropicolinonitrile.

II. Comprehensive Characterization of 5-Nitropicolinonitrile

Thorough characterization of the synthesized 5-Nitropicolinonitrile is essential to confirm its identity, purity, and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

Spectroscopic Data

| Technique | Observed Characteristics |

| ¹H NMR | The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and cyano groups. |

| ¹³C NMR | The carbon NMR spectrum will display six signals corresponding to the six carbon atoms in the molecule. The carbon of the nitrile group will appear in the characteristic region for nitriles (around 115-125 ppm). The carbons attached to the nitro group and the nitrogen of the pyridine ring will also show characteristic downfield shifts. |

| FT-IR | The infrared spectrum will exhibit a strong, sharp absorption band characteristic of the C≡N stretching vibration, typically in the range of 2220-2240 cm⁻¹.[6] Additionally, characteristic peaks for the nitro group (asymmetric and symmetric stretching) will be observed around 1500-1660 cm⁻¹ and 1260-1390 cm⁻¹, respectively.[2] |

| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 5-Nitropicolinonitrile. Fragmentation patterns will likely involve the loss of the nitro group (NO₂) and the cyano group (CN).[7] |

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.[8]

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Acquire the mass spectrum and analyze the molecular ion peak and fragmentation pattern.

-

III. Applications in Drug Discovery and Development

The structural motifs present in 5-Nitropicolinonitrile make it a valuable precursor in the synthesis of a variety of biologically active molecules. The nitrile group can be readily hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing multiple avenues for further functionalization. The nitro group can be reduced to an amino group, which can then be derivatized.

While direct use of 5-Nitropicolinonitrile in marketed drugs is not widely documented, its structural analogues and derivatives are key components in several important pharmaceuticals. For instance, the nicotinonitrile core is a key feature in the non-nucleoside reverse transcriptase inhibitor Nevirapine , used in the treatment of HIV.[5][9] The synthesis of Nevirapine and its analogues often involves intermediates that share structural similarities with 5-Nitropicolinonitrile, highlighting the importance of this class of compounds in medicinal chemistry.

Figure 3: Logical workflow for the synthesis, characterization, and application of 5-Nitropicolinonitrile.

IV. Conclusion: A Cornerstone for Future Innovation

5-Nitropicolinonitrile stands as a testament to the power of well-designed chemical intermediates in driving innovation in drug discovery. Its robust and scalable synthesis, coupled with its versatile reactivity, ensures its continued relevance in the development of novel therapeutics. This guide has provided a detailed roadmap for its preparation and characterization, empowering researchers to leverage this valuable building block in their quest for the next generation of medicines. The principles and protocols outlined herein are intended to serve as a practical resource, fostering further exploration and application of this important heterocyclic scaffold.

V. References

-

FTIR spectra (KBr) of (5). located close to a IR band (≈ 530 cm-1 ) of... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine. (2013). Beilstein Journal of Organic Chemistry, 9, 2570–2578.

-

Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC. (2013, November 20). Retrieved January 8, 2026, from [Link]

-

nicotinonitrile - Organic Syntheses Procedure. (n.d.). Retrieved January 8, 2026, from [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.). Retrieved January 8, 2026, from [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29). Retrieved January 8, 2026, from [Link]

-

KBr Pellet Method - Shimadzu. (n.d.). Retrieved January 8, 2026, from [Link]

-

CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents. (n.d.). Retrieved January 8, 2026, from

-

US20180179144A1 - Nitration of aromatic compounds - Google Patents. (n.d.). Retrieved January 8, 2026, from

-

CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents. (n.d.). Retrieved January 8, 2026, from

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

-

From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts - Organic Syntheses. (2020, March 8). Retrieved January 8, 2026, from [Link]

-

Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. (n.d.). Retrieved January 8, 2026, from [Link]

-

Progress in synthesis of the anti-AIDS drug nevirapine - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Organic Nitrogen Compounds IV: Nitriles | Spectroscopy Online. (2019, July 1). Retrieved January 8, 2026, from [Link]

-

MS fragmentation patterns - YouTube. (2018, March 20). Retrieved January 8, 2026, from [Link]

-

13C NMR Spectrum (1D, 101 MHz, D 2 O, predicted) (NP0000084) - NP-MRD. (n.d.). Retrieved January 8, 2026, from [Link]

-

CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents. (n.d.). Retrieved January 8, 2026, from

-

CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents. (n.d.). Retrieved January 8, 2026, from

-

CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents. (n.d.). Retrieved January 8, 2026, from

-

US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents. (2006, February 23). Retrieved January 8, 2026, from

-

(PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

FTIR spectra in KBr pellet of (a) acrylonitrile and (b) acetonitrile. - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

- 1. CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 4. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. Investigating the continuous synthesis of a nicotinonitrile precursor to nevirapine - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Investigation of 5-Nitropicolinonitrile: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectral data of 5-Nitropicolinonitrile (also known as 2-Cyano-5-nitropyridine), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the structural elucidation of this compound through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and data interpretation is emphasized to provide a practical and authoritative resource.

Introduction: The Significance of 5-Nitropicolinonitrile

5-Nitropicolinonitrile is a substituted pyridine derivative containing both a nitrile (-C≡N) and a nitro (-NO₂) group. These functional groups impart unique electronic properties and reactivity to the molecule, making it a valuable building block in the synthesis of various target compounds. Accurate and unambiguous characterization of its structure is paramount for its application in complex synthetic pathways. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will walk through the acquisition and interpretation of its ¹H NMR, ¹³C NMR, IR, and Mass Spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For 5-Nitropicolinonitrile, both ¹H and ¹³C NMR provide critical information about the electronic environment of the individual atoms within the pyridine ring.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum reveals the chemical environment of the protons on the pyridine ring. The electron-withdrawing nature of the nitro and nitrile groups significantly influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

A solution of 5-Nitropicolinonitrile (typically 5-25 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃) (approximately 0.6-0.7 mL), and transferred to an NMR tube.[1] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's signals.[2] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The spectrum is acquired on a high-field NMR spectrometer (e.g., 300 MHz or higher) using a standard pulse sequence.[3][4] Key acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances, and an appropriate relaxation delay.[3]

dot graph "Experimental_Workflow_1H_NMR" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Dissolve Sample" [label="Dissolve 5-25 mg of\n5-Nitropicolinonitrile\nin ~0.7 mL CDCl3"]; "Transfer" [label="Transfer to\nNMR Tube"]; "Add Standard" [label="Add TMS\n(optional)"]; "Dissolve Sample" -> "Transfer" -> "Add Standard"; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; "Insert Sample" [label="Insert into\nSpectrometer"]; "Lock and Shim" [label="Lock on CDCl3\nand Shim Magnet"]; "Acquire Spectrum" [label="Acquire FID\n(zg pulse sequence)"]; "Insert Sample" -> "Lock and Shim" -> "Acquire Spectrum"; }

subgraph "cluster_Processing" { label="Data Processing"; style="filled"; color="#F1F3F4"; "Fourier Transform" [label="Fourier Transform\n(FID to Spectrum)"]; "Phase Correction" [label="Phase Correction"]; "Baseline Correction" [label="Baseline Correction"]; "Referencing" [label="Reference to TMS\nor Residual Solvent"]; "Integration" [label="Integrate Peaks"]; "Fourier Transform" -> "Phase Correction" -> "Baseline Correction" -> "Referencing" -> "Integration"; }

"Add Standard" -> "Insert Sample" [lhead="cluster_Acquisition", color="#34A853"]; "Acquire Spectrum" -> "Fourier Transform" [lhead="cluster_Processing", color="#34A853"]; } Caption: Workflow for ¹H NMR Spectroscopy.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | 9.54 | dd | 2.5, 0.7 |

| H-4 | 8.68 | dd | 8.4, 2.5 |

| H-3 | 7.98 | dd | 8.4, 0.7 |

| Solvent: CDCl₃, Frequency: 300 MHz. Data sourced from ChemicalBook.[5] |

The ¹H NMR spectrum of 5-Nitropicolinonitrile displays three distinct signals in the aromatic region, consistent with the three protons on the substituted pyridine ring.

-

H-6 (δ 9.54): This proton, positioned between the ring nitrogen and the nitro group, is the most deshielded due to the strong electron-withdrawing effects of both adjacent functionalities. It appears as a doublet of doublets (dd) due to coupling with H-4 (meta coupling, J = 2.5 Hz) and H-3 (para coupling, J = 0.7 Hz).

-

H-4 (δ 8.68): This proton is situated ortho to the powerful electron-withdrawing nitro group and meta to the nitrile group, resulting in a significant downfield shift. It also appears as a doublet of doublets, arising from coupling to H-3 (ortho coupling, J = 8.4 Hz) and H-6 (meta coupling, J = 2.5 Hz).

-

H-3 (δ 7.98): This proton is the most upfield of the three, being ortho to the nitrile group and meta to the nitro group. Its multiplicity is a doublet of doublets, a result of coupling to H-4 (ortho coupling, J = 8.4 Hz) and H-6 (para coupling, J = 0.7 Hz).

The observed coupling constants are characteristic for ortho, meta, and para relationships in a pyridine ring, further confirming the substitution pattern.

dot graph "Structure_and_1H_NMR_Assignments" { layout=neato; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [style=invis];

mol [label=<

H6 [pos="1.5,1.2!", label="H-6\nδ 9.54 (dd)"]; H4 [pos="-1.5,1.2!", label="H-4\nδ 8.68 (dd)"]; H3 [pos="-1.5,-1.2!", label="H-3\nδ 7.98 (dd)"]; N_ring [pos="0.5,0.8!"]; C2 [pos="0.5,-0.8!"]; C3 [pos="-0.5,-1.2!"]; C4 [pos="-1.0,0!"]; C5 [pos="-0.5,1.2!"]; C6 [pos="0.5,1.2!"];

N_ring -- C6 [style=invis]; C6 -- H6 [style=invis]; C4 -- H4 [style=invis]; C3 -- H3 [style=invis]; } Caption: ¹H NMR assignments for 5-Nitropicolinonitrile.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environments. Due to the low natural abundance of the ¹³C isotope, a larger sample size and longer acquisition times are generally required compared to ¹H NMR.[1]

A more concentrated solution of 5-Nitropicolinonitrile (typically 50-100 mg) in a deuterated solvent is prepared.[1] The spectrum is acquired on a high-field NMR spectrometer, often using a proton-decoupled pulse sequence to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[6] Key acquisition parameters include a sufficient number of scans, a wide spectral width (typically 0-220 ppm), and an appropriate relaxation delay to ensure accurate signal intensities, especially for quaternary carbons.[7][8]

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C5 | 151.2 |

| C3 | 145.8 |

| C6 | 134.1 |

| C4 | 129.7 |

| C2 | 124.5 |

| CN | 115.3 |

| Predicted using online NMR prediction tools. These are not experimental values. |

The predicted ¹³C NMR spectrum shows six distinct signals, corresponding to the six carbon atoms in 5-Nitropicolinonitrile.

-

C5 (δ 151.2): This carbon, directly attached to the strongly electron-withdrawing nitro group, is the most deshielded and appears furthest downfield.

-

C3 (δ 145.8) and C6 (δ 134.1): These carbons are part of the aromatic ring and are deshielded due to the overall electron-deficient nature of the pyridine ring.

-

C4 (δ 129.7) and C2 (δ 124.5): These carbons also reside in the aromatic region, with their specific shifts influenced by their proximity to the nitrogen atom and the substituents.

-

CN (δ 115.3): The carbon of the nitrile group typically resonates in this region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the chemical bonds.

A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[9] KBr is used as it is transparent in the typical IR region. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.[10][11] A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

dot graph "Experimental_Workflow_FTIR" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_SamplePrep" { label="Sample Preparation"; style="filled"; color="#F1F3F4"; "Grind Sample" [label="Grind 1-2 mg of\n5-Nitropicolinonitrile"]; "Mix with KBr" [label="Mix with ~200 mg\nof dry KBr"]; "Press Pellet" [label="Press into a\ntransparent pellet"]; "Grind Sample" -> "Mix with KBr" -> "Press Pellet"; }

subgraph "cluster_Acquisition" { label="Data Acquisition"; style="filled"; color="#F1F3F4"; "Background Scan" [label="Acquire Background\n(Pure KBr Pellet)"]; "Sample Scan" [label="Acquire Sample Spectrum\n(4000-400 cm-1)"]; "Background Scan" -> "Sample Scan"; }

subgraph "cluster_Processing" { label="Data Processing"; style="filled"; color="#F1F3F4"; "Baseline Correction" [label="Baseline Correction"]; "Peak Picking" [label="Identify and Label\nKey Absorption Bands"]; "Baseline Correction" -> "Peak Picking"; }

"Press Pellet" -> "Background Scan" [lhead="cluster_Acquisition", color="#34A853"]; "Sample Scan" -> "Baseline Correction" [lhead="cluster_Processing", color="#34A853"]; } Caption: Workflow for FT-IR Spectroscopy (KBr Pellet Method).

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3100-3000 | Aromatic C-H | Stretching |

| ~2240-2220 | Nitrile (C≡N) | Stretching |

| ~1600-1475 | Aromatic C=C | Stretching |

| ~1550-1475 | Nitro (N-O) | Asymmetric Stretching |

| ~1360-1290 | Nitro (N-O) | Symmetric Stretching |

| Predicted based on characteristic group frequencies. These are not experimental values. |

The predicted IR spectrum of 5-Nitropicolinonitrile is expected to show several characteristic absorption bands that confirm the presence of the key functional groups.

-

Aromatic C-H Stretching (~3100-3000 cm⁻¹): The presence of peaks in this region is indicative of the C-H bonds on the pyridine ring.[12]

-

Nitrile (C≡N) Stretching (~2240-2220 cm⁻¹): A sharp and intense absorption band in this region is a hallmark of the nitrile functional group. For aromatic nitriles, this peak is typically at a lower wavenumber compared to saturated nitriles due to conjugation.[13][14]

-

Aromatic C=C Stretching (~1600-1475 cm⁻¹): These absorptions arise from the carbon-carbon stretching vibrations within the pyridine ring.[12]

-

Nitro (N-O) Stretching: The nitro group gives rise to two very strong and characteristic absorption bands:

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[19][20][21] This causes the molecule to lose an electron, forming a molecular ion (M⁺•), which is then accelerated and separated based on its mass-to-charge ratio (m/z). The excess energy from ionization can cause the molecular ion to fragment into smaller, characteristic ions.[22]

| m/z | Proposed Fragment |

| 149 | [M]⁺• (Molecular Ion) |

| 119 | [M - NO]⁺ |

| 103 | [M - NO₂]⁺ |

| 76 | [C₅H₂N]⁺ |

| Predicted based on common fragmentation patterns. These are not experimental values. |

The EI mass spectrum of 5-Nitropicolinonitrile is expected to exhibit a molecular ion peak and several characteristic fragment ions.

-

Molecular Ion Peak ([M]⁺• at m/z 149): The peak corresponding to the intact molecule with one electron removed confirms the molecular weight of 149.11 g/mol .[23]

-

Loss of NO ([M - NO]⁺ at m/z 119): A common fragmentation pathway for nitroaromatic compounds is the loss of a neutral nitric oxide (NO) radical.[5][24]

-

Loss of NO₂ ([M - NO₂]⁺ at m/z 103): The loss of a nitro radical (NO₂) is another characteristic fragmentation for this class of compounds.[5][24]

-

Formation of [C₅H₂N]⁺ (m/z 76): This fragment likely arises from the further fragmentation of the [M - NO₂]⁺ ion, possibly through the loss of HCN.

dot graph "Fragmentation_Pathway" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#EA4335"];

M [label="[M]⁺•\nm/z 149"]; M_minus_NO [label="[M - NO]⁺\nm/z 119"]; M_minus_NO2 [label="[M - NO₂]⁺\nm/z 103"]; C5H2N [label="[C₅H₂N]⁺\nm/z 76"];

M -> M_minus_NO [label="- NO"]; M -> M_minus_NO2 [label="- NO₂"]; M_minus_NO2 -> C5H2N [label="- HCN"]; } Caption: Proposed Fragmentation Pathway for 5-Nitropicolinonitrile.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the structural characterization of 5-Nitropicolinonitrile. The experimental ¹H NMR data, in conjunction with the predicted ¹³C NMR, IR, and Mass Spectra, offers a cohesive and detailed picture of the molecule's structure. The interpretation of this data, grounded in the fundamental principles of spectroscopy and an understanding of the electronic effects of the nitrile and nitro functional groups, allows for the confident identification and quality assessment of this important synthetic intermediate. This guide serves as a valuable resource for scientists engaged in research and development where the purity and structural integrity of such compounds are of utmost importance.

References

-

PubChem. (n.d.). 2-Cyano-5-nitropyridine. Retrieved from [Link]

-

Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]

-

American Chemical Society. (2018). Chapter 5: Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2019, July 1). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

- Kross, R. D., & Fassel, V. A. (1955). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 77(22), 5858–5860.

- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667.

-

PennState University. (n.d.). Acquiring 1H NMR spectrum (Quick instructions for Topspin). Retrieved from [Link]

- Boxer, S. G., et al. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 116(19), 5654–5661.

-

University of California, Los Angeles. (n.d.). IR: nitro groups. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

-

Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]

- Stanciu, I. (2025). Study of the composition of nitriles using IR spectroscopy. National Journal of Advanced Research, 11(2), 63-65.

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

EPFL. (n.d.). 13C NMR. Retrieved from [Link]

-

Kintek Press. (n.d.). What Are The Key Steps In Preparing Kbr Pellets For Spectroscopy?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Best Practice Guide for Generating Mass Spectra. Retrieved from [Link]

-

ResearchGate. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

-

Specac. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

-

ResearchGate. (2025). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Retrieved from [Link]

-

Scripps Research. (n.d.). What is Mass Spectrometry. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from [Link]

-

YouTube. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2010). Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization. Retrieved from [Link]

-

University of Southern Mississippi. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

Sources

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. sites.bu.edu [sites.bu.edu]

- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]

- 5. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 7. books.rsc.org [books.rsc.org]

- 8. epfl.ch [epfl.ch]

- 9. shimadzu.com [shimadzu.com]

- 10. What Are The Key Steps In Preparing Kbr Pellets For Spectroscopy? Master Ir Analysis With Clear, Accurate Spectra - Kintek Press [kinteksolution.com]

- 11. pelletpressdiesets.com [pelletpressdiesets.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect - PMC [pmc.ncbi.nlm.nih.gov]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. researchgate.net [researchgate.net]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. What is Mass Spectrometry | Scripps Research [masspec.scripps.edu]

- 20. Mass Spectrometry [www2.chemistry.msu.edu]

- 21. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 22. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 23. How To [chem.rochester.edu]

- 24. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility and Stability of 5-Nitropicolinonitrile

Abstract

5-Nitropicolinonitrile, also known as 2-cyano-5-nitropyridine, is a pivotal intermediate in the synthesis of novel pharmaceutical compounds and functional materials. Its chemical scaffold, featuring a pyridine ring substituted with a nitro group and a nitrile moiety, offers versatile reactivity for constructing complex molecular architectures. The nitrile group can be a key interaction point in drug-target binding or a precursor for other functional groups.[1] The nitro group, a strong electron-withdrawing group, significantly influences the molecule's reactivity and physicochemical properties, and can be a site for bioreductive activation in prodrug strategies.[2] A thorough understanding of the solubility and stability of 5-Nitropicolinonitrile is paramount for its effective utilization in drug discovery and development, impacting everything from reaction kinetics and purification to formulation and shelf-life. This guide provides a comprehensive overview of the known solubility and stability characteristics of 5-Nitropicolinonitrile, alongside detailed, field-proven protocols for their empirical determination.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-Nitropicolinonitrile is essential for any experimental design.

| Property | Value | Source |

| Chemical Name | 5-Nitropicolinonitrile | - |

| Synonyms | 2-Cyano-5-nitropyridine, 5-Nitropyridine-2-carbonitrile | [3][4] |

| CAS Number | 100367-55-3 | [5][3][6] |

| Molecular Formula | C₆H₃N₃O₂ | [5][3][7] |

| Molecular Weight | 149.11 g/mol | [5][3][6][7] |

| Appearance | Yellow solid / Light yellow to yellow crystalline powder | [7] |

| Melting Point | 163-165 °C (or 43 °C) | [4][7] |

| Boiling Point | Decomposes before boiling | [7] |

Expertise & Experience Insight: The significant discrepancy in the reported melting points (163-165 °C vs. 43 °C) is a critical observation.[4][7] This could be indicative of the existence of different polymorphic forms or the presence of impurities in one of the reported samples. Polymorphism can have profound effects on a compound's solubility, stability, and bioavailability. Therefore, it is imperative for researchers to characterize the crystalline form of their material, for instance, through Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD), before commencing any solubility or stability studies.

Solubility Profile

Solubility is a critical determinant of a compound's utility in both synthetic and physiological contexts. The principle of "like dissolves like" provides a preliminary framework for predicting solubility based on the polarity of the solute and solvent.[8]

Qualitative Solubility

Existing data on the solubility of 5-Nitropicolinonitrile is largely qualitative. The presence of the polar nitro group and the nitrile, contrasted with the aromatic pyridine ring, results in a nuanced solubility profile.

| Solvent | Solubility | Reference |

| Water | Insoluble | [7] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [7] |

| Chloroform | Soluble | [7] |

| Ethanol | Partially Soluble | [7] |

| Ethyl Acetate | Soluble | [4] |

| Methanol | Soluble | [4] |

Trustworthiness Insight: This qualitative data serves as a valuable starting point for solvent selection in synthesis, purification, and analytical method development. For instance, its insolubility in water and solubility in ethyl acetate suggest that a standard aqueous workup and extraction with ethyl acetate would be an effective purification strategy.[9] Its solubility in DMSO makes it suitable for preparing stock solutions for high-throughput screening assays.

Quantitative Solubility Determination: A Validated Protocol

To move beyond qualitative descriptions, a robust and reproducible method for quantitative solubility determination is essential. The following protocol outlines a standard isothermal shake-flask method.

Experimental Protocol: Isothermal Shake-Flask Solubility Assay

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Nitropicolinonitrile to a known volume of the selected solvent (e.g., water, ethanol, acetonitrile) in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Analyze the diluted sample using a validated HPLC-UV method. A typical method would involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid).[10][11]

-

Prepare a calibration curve using accurately weighed standards of 5-Nitropicolinonitrile.

-

Calculate the concentration of the saturated solution from the calibration curve, accounting for the dilution factor. The solubility is expressed in mg/mL or mol/L.

-

Self-Validating System: The reliability of this protocol is ensured by several internal checks. The presence of excess solid at the end of the experiment confirms that a saturated solution was achieved. The use of a validated, linear HPLC method ensures accurate quantification. Running the experiment until consistent solubility values are obtained over time (e.g., at 24 and 48 hours) confirms that equilibrium has been reached.

Caption: Workflow for Forced Degradation Studies.

Conclusion

5-Nitropicolinonitrile is a compound of significant interest to the chemical and pharmaceutical sciences. While qualitative data provides a useful starting point, this guide emphasizes the necessity for rigorous, quantitative determination of its solubility and stability. The provided protocols are designed to be self-validating and are grounded in established regulatory guidelines, empowering researchers to generate the high-quality data needed to accelerate their research and development efforts. A thorough characterization of these fundamental properties will undoubtedly facilitate the translation of this versatile intermediate into novel and impactful applications.

References

-

2-Cyano-5-Nitropyridine Manufacturer & Supplier in China - Pipzine Chemicals. [Link]

-

Photodegradation of compound 5 under light irradiation with increasing time in DMF. ResearchGate. [Link]

-

Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. ResearchGate. [Link]

-

5-Chloro-3-nitropyridine-2-carbonitrile | C6H2ClN3O2 | CID 284909. PubChem. [Link]

-

2-Cyano-5-nitropyridine | C6H3N3O2 | CID 10261236. PubChem. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. [Link]

-

ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]

-

A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. National Institutes of Health. [Link]

-

21.5. Hydrolysis of nitriles. Lumen Learning. [Link]

-

Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. National Institutes of Health. [Link]

-

20.7: Chemistry of Nitriles. LibreTexts. [Link]

-

Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology. [Link]

-

Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. Save My Exams. [Link]

-

Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice. National Institutes of Health. [Link]

-

Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS One. [Link]

-

Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

-

Developing an Improved UHPLC Method for Efficient Determination of European Pharmacopeia Process-Related Impurities in Ropinirole Hydrochloride Using Analytical Quality by Design Principles. MDPI. [Link]

-

Pharmaceuticals | Special Issue : Nitro Group Containing Drugs. MDPI. [Link]

Sources

- 1. 5-Nitropyridine-2-carbonitrile Supplier & Manufacturer in China | Properties, Uses, Safety Data, Price & Wholesale – Expert Chemical Exporter [pipzine-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. 2-Cyano-5-nitropyridine | 100367-55-3 [amp.chemicalbook.com]

- 5. 2-Cyano-5-nitropyridine | C6H3N3O2 | CID 10261236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synchem.de [synchem.de]

- 7. 2-Cyano-5-Nitropyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price – High Quality Chemical Products [pipzine-chem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 2-Cyano-5-nitropyridine | 100367-55-3 [chemicalbook.com]

- 10. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development and Validation of a HPLC Method for Quantitation of BA-TPQ, a Novel Iminoquinone Anticancer Agent, and an Initial Pharmacokinetic Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]

5-Nitropicolinonitrile: A Versatile Scaffold for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitropicolinonitrile, also known as 2-cyano-5-nitropyridine, has emerged as a pivotal building block in modern organic synthesis. Its unique electronic architecture, characterized by the synergistic electron-withdrawing effects of the nitrile and nitro groups on a pyridine core, imparts a distinct reactivity profile that is highly sought after in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthesis, chemical properties, and versatile reactivity of 5-nitropicolinonitrile. We will delve into its key transformations, including nucleophilic aromatic substitution, nitro group reduction, and nitrile group manipulations, supported by detailed mechanistic insights and practical experimental protocols. Furthermore, this document will showcase the application of this versatile intermediate in the construction of complex heterocyclic systems and its role in the development of innovative therapeutic agents.

Introduction: The Strategic Value of 5-Nitropicolinonitrile

The pyridine ring is a privileged structural motif found in a vast number of pharmaceuticals and functional materials.[1] The strategic functionalization of this core scaffold is a cornerstone of modern drug discovery and development. 5-Nitropicolinonitrile (CAS No. 100367-55-3) represents a highly activated and versatile pyridine derivative. The presence of a nitro group at the 5-position and a nitrile group at the 2-position profoundly influences the electron density of the pyridine ring, rendering it susceptible to a variety of chemical transformations. This dual functionalization allows for sequential and regioselective modifications, making it an ideal starting material for the synthesis of diverse and complex molecular architectures.[2][3]

This guide will serve as a technical resource for chemists, providing both a theoretical understanding and practical guidance on the effective utilization of 5-nitropicolinonitrile as a strategic building block.

Physicochemical Properties and Synthesis

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₆H₃N₃O₂ | [4] |

| Molecular Weight | 149.11 g/mol | [4] |

| CAS Number | 100367-55-3 | [4] |

| Appearance | Yellow oil or solid | [5] |

| Solubility | Poorly soluble in water; soluble in ethanol and other common organic solvents.[2] | [2] |

Synthesis of 5-Nitropicolinonitrile

The synthesis of 5-nitropicolinonitrile can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production.

A common and effective method involves the nucleophilic substitution of a halogen atom from a suitable nitropyridine precursor. The synthesis from 2-bromo-5-nitropyridine is a well-documented example.[5]

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Cyano-5-nitropyridine [5]

-

In a suitable reaction vessel, dissolve copper(I) cyanide (7.34 mmol) and sodium cyanide (4.93 mmol) in N,N-dimethylformamide (DMF, 7.5 mL).

-

Heat the mixture to 150 °C with stirring for 25 minutes.

-

In a separate vessel, dissolve 2-bromo-5-nitropyridine (0.700 mmol) in DMF (2.5 mL), pre-heating to 100 °C to ensure complete dissolution.

-

Add the solution of 2-bromo-5-nitropyridine to the hot cyanide mixture.

-

Continue stirring at 150 °C for 100 minutes, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 1M aqueous potassium dihydrogen phosphate (10 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic phases and wash sequentially with water (100 mL) and saturated brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 2-cyano-5-nitropyridine.[5]

An alternative approach involves the direct nitration of 2-cyanopyridine. This method requires careful control of reaction conditions to manage regioselectivity and prevent over-nitration.[6]

The Versatile Reactivity of 5-Nitropicolinonitrile

The strategic placement of the nitro and nitrile groups on the pyridine ring dictates the reactivity of 5-nitropicolinonitrile, opening up a wide array of synthetic possibilities.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro and cyano groups, makes 5-nitropicolinonitrile an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.[6][7] The nitro group, in particular, stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, thereby facilitating the substitution.[7] While the parent molecule lacks a leaving group other than hydride, its halogenated derivatives are prime examples of this reactivity.[8] In 5-nitropicolinonitrile itself, nucleophilic attack can potentially occur at the positions ortho and para to the nitro group.

Reduction of the Nitro Group

The nitro group of 5-nitropicolinonitrile can be readily reduced to an amino group, providing a key synthetic handle for further functionalization. This transformation is fundamental in the synthesis of many bioactive molecules and heterocyclic systems.[9] A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.[10]

Reaction Scheme:

Experimental Protocol: Catalytic Hydrogenation of a Nitroarene (Adapted from general procedures)[3][11]

-

To a solution of the nitroarene (e.g., 5-nitropicolinonitrile) in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture), add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude amino-substituted product, which can be further purified if necessary.

Transformations of the Nitrile Group

The nitrile group in 5-nitropicolinonitrile is a versatile functional group that can be converted into a variety of other functionalities, most notably carboxylic acids and amides through hydrolysis.[1][12]

Acid- or base-catalyzed hydrolysis of the nitrile group leads to the formation of the corresponding carboxylic acid, 5-nitropicolinic acid. This transformation is often carried out under heating.[13]

Reaction Scheme:

Experimental Protocol: Basic Hydrolysis of a Nitrile (Adapted from a general procedure)[13]

-

Dissolve the nitrile (e.g., 5-nitropicolinonitrile) in a mixture of ethanol and water.

-

Add a solution of sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture at reflux until the hydrolysis is complete (monitor by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.

-

Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Collect the solid product by filtration, wash with cold water, and dry.

Applications in the Synthesis of Bioactive Molecules

The unique reactivity of 5-nitropicolinonitrile makes it a valuable precursor for a wide range of biologically active compounds, particularly in the synthesis of complex heterocyclic systems and kinase inhibitors.

Synthesis of Fused Heterocyclic Systems

The sequential modification of the functional groups on 5-nitropicolinonitrile allows for the construction of various fused heterocyclic scaffolds. For instance, reduction of the nitro group to an amine, followed by intramolecular cyclization or reaction with a suitable bifunctional reagent, can lead to the formation of imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines, and other related systems that are prevalent in medicinal chemistry.[14]

Role in Kinase Inhibitor Synthesis